molecular formula C11H16BNO3 B067019 (3-(tert-Butylcarbamoyl)phenyl)boronic acid CAS No. 183158-30-7

(3-(tert-Butylcarbamoyl)phenyl)boronic acid

Cat. No.: B067019
CAS No.: 183158-30-7
M. Wt: 221.06 g/mol
InChI Key: MAFLCTFKZXDGGQ-UHFFFAOYSA-N
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Description

(3-(tert-Butylcarbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C11H16BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group

Biochemical Analysis

Biochemical Properties

The role of 3-(tert-Butylcarbamoyl)phenylboronic acid in biochemical reactions is not fully understood yet. Boronic acids and their derivatives are known to interact with various enzymes and proteins. For instance, they can form reversible covalent complexes with proteins that have cis-diol groups, such as glycoproteins and nucleic acids .

Molecular Mechanism

The molecular mechanism of action of 3-(tert-Butylcarbamoyl)phenylboronic acid is not well-defined. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . These reactions involve the formation of carbon-carbon bonds under mild and functional group tolerant conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-bromoaniline with tert-butyl isocyanate to form the corresponding tert-butylcarbamoyl derivative. This intermediate is then subjected to a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often in a solvent like tetrahydrofuran (THF), and requires the use of a base such as potassium carbonate to facilitate the formation of the boronic acid group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving reaction yields and reducing production costs. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Biaryl or Styrene Derivatives: From Suzuki-Miyaura coupling.

    Phenol Derivatives: From oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(tert-Butylcarbamoyl)phenyl)boronic acid is unique due to the presence of the tert-butylcarbamoyl group, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions .

Properties

IUPAC Name

[3-(tert-butylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-5-4-6-9(7-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFLCTFKZXDGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393994
Record name [3-(tert-Butylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183158-30-7
Record name [3-(tert-Butylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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